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Compound of Interest

Compound Name: **N,N-Diisopropylaniline**

Cat. No.: **B1581870**

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Introduction: Beyond Structure, Understanding Energetics

N,N-Diisopropylaniline (CAS 4107-98-6) is an N,N-dialkylated aromatic amine characterized by a benzene ring substituted with a diisopropylamino group.^[1] This structure finds utility as a synthetic intermediate and building block in various chemical domains, including the synthesis of specialized dyes and molecules for materials science.^{[2][3][4]} While its molecular structure dictates its basic reactivity, a comprehensive understanding of its thermodynamic properties is paramount for researchers, process chemists, and drug development professionals.

Thermodynamic data—quantifying a molecule's energy, stability, and phase behavior—is the bedrock of predictive science in chemistry. It governs reaction equilibria, dictates the feasibility of a chemical process, and provides profound insights into the molecular interactions that drive biological activity.^[5] For a molecule like **N,N-Diisopropylaniline**, this data is critical for optimizing reaction conditions, ensuring process safety, and, in broader applications, understanding its potential role in complex molecular systems. Thermodynamic characterization provides invaluable information concerning the molecular forces underlying binding events, which is key to driving successful drug development efforts.^{[5][6]}

This guide provides a technical overview of the known physicochemical characteristics of **N,N-Diisopropylaniline** and delves into the core thermodynamic principles and methodologies essential for its complete characterization. Recognizing that specific experimental data such as the enthalpy of formation for this compound is not widely published, this document emphasizes

the established experimental and computational workflows used to determine these crucial parameters.

Physicochemical and Core Properties of N,N-Diisopropylaniline

A baseline understanding of a compound's physical properties is the first step in any thermodynamic evaluation. These constants are essential for designing experiments, interpreting results, and ensuring safe handling. The key properties of **N,N-Diisopropylaniline** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₉ N	[1][2][7][8][9]
Molecular Weight	177.29 g/mol	[2][8]
Appearance	Clear colorless to pale yellow liquid	[2][3][9]
Boiling Point	95-96 °C at 11 mmHg	[1][3]
Melting Point	-45 °C (estimate)	[3][7]
Density	0.91 g/mL at 25 °C	[1][3]
Refractive Index (n ²⁰ /D)	1.519	[1][3]
CAS Number	4107-98-6	[1][2][7][9]

Core Thermodynamic Parameters: A Methodological Approach

The foundational thermodynamic properties for any chemical compound are its enthalpy of formation (ΔH_f°), standard molar entropy (S $^\circ$), and heat capacity (C_p). These values allow for the calculation of the Gibbs free energy (ΔG), which ultimately determines the spontaneity and equilibrium position of chemical reactions. While specific, critically evaluated values for **N,N-Diisopropylaniline** are not readily available in the literature, this section outlines the authoritative methods for their determination.

Experimental Determination via Calorimetry

Calorimetry is the gold standard for directly measuring the energetic changes in a system.[\[5\]](#) [\[10\]](#) It encompasses a suite of techniques designed to precisely quantify heat flow associated with chemical reactions or physical changes.[\[10\]](#)[\[11\]](#)

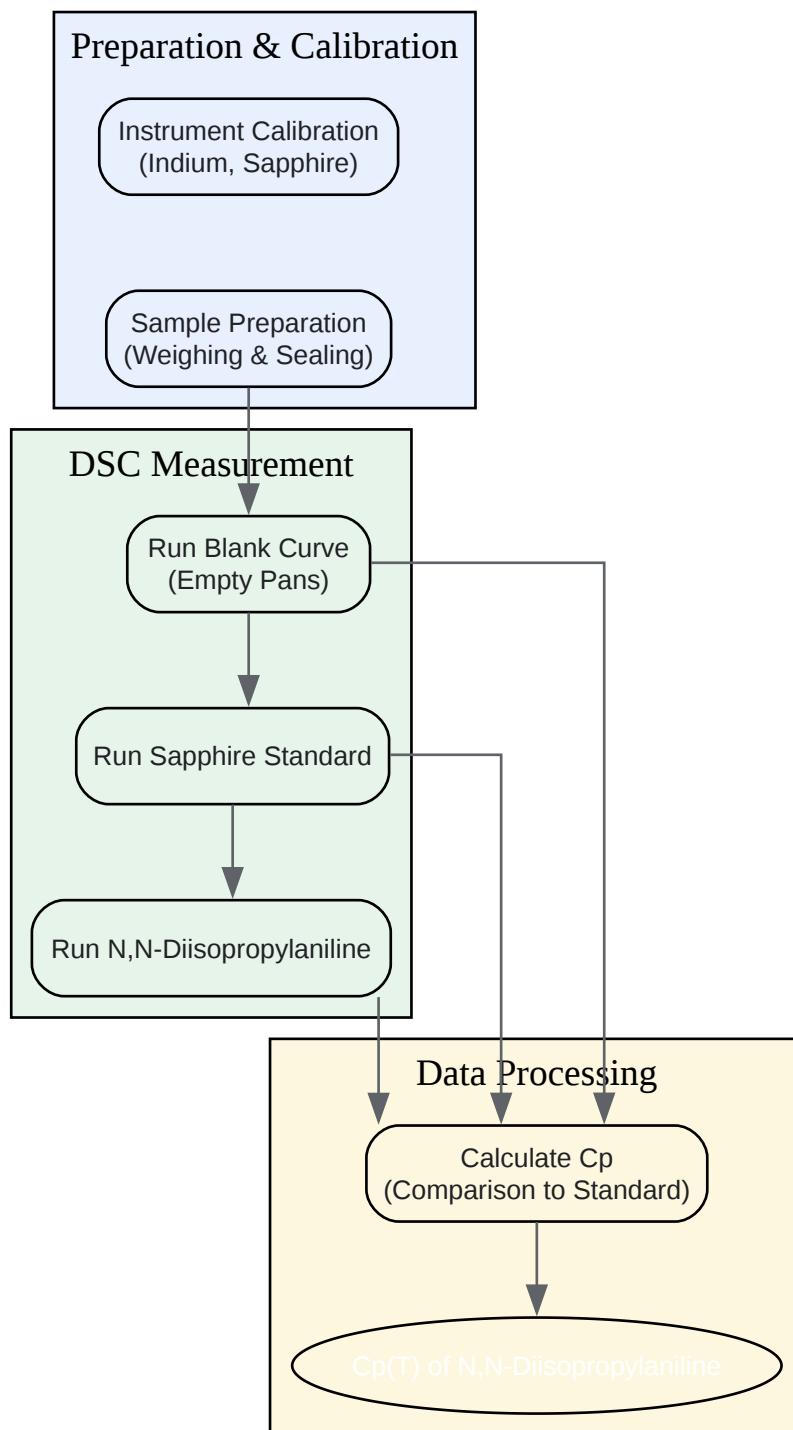
Key Calorimetric Techniques:

- Bomb Calorimetry (Constant-Volume Calorimetry): This technique is the primary method for determining the heat of combustion.[\[12\]](#)[\[13\]](#) A sample is combusted in a sealed, high-pressure vessel (the "bomb") filled with oxygen, and the heat released is absorbed by a surrounding water bath.[\[10\]](#)[\[13\]](#) By measuring the temperature change, the internal energy of combustion (ΔU) is found. Using thermodynamic relationships, this is then converted to the enthalpy of combustion (ΔH_c), which is subsequently used to calculate the standard enthalpy of formation (ΔH_f°) via Hess's Law.
- Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to measure heat flow into or out of a sample as it is subjected to a controlled temperature program.[\[11\]](#)[\[12\]](#) It is invaluable for determining heat capacity (C_p) as a function of temperature and for measuring the enthalpies of phase transitions, such as the enthalpy of fusion (melting) and vaporization.[\[14\]](#)[\[15\]](#)

This protocol provides a generalized, self-validating workflow for measuring the liquid-phase heat capacity (C_p) of **N,N-Diisopropylaniline**.

- Instrument Calibration:
 - Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, sapphire) across the desired temperature range. This ensures the accuracy and trustworthiness of the measurements.
- Sample Preparation:
 - Accurately weigh (to ± 0.01 mg) approximately 5-10 mg of high-purity **N,N-Diisopropylaniline** into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

- Experimental Program:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a temperature below the expected measurement range (e.g., 0 °C).
 - Run a "blank" curve with two empty pans to establish the baseline heat flow.
 - Run a sapphire standard (a material with a well-known Cp) using the same temperature program to provide a calibration factor.
 - Run the **N,N-Diisopropylaniline** sample using the identical temperature program. A typical program would be a heating ramp of 10 °C/min from 0 °C to 80 °C.
- Data Analysis:
 - The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline, using the formula: $Cp(\text{sample}) = (\text{DSC}(\text{sample}) / \text{mass}(\text{sample})) * (\text{mass}(\text{sapphire}) / \text{DSC}(\text{sapphire})) * Cp(\text{sapphire})$
 - This direct comparison to a known standard provides an internal validation of the result.



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Caption: Experimental workflow for DSC heat capacity measurement.

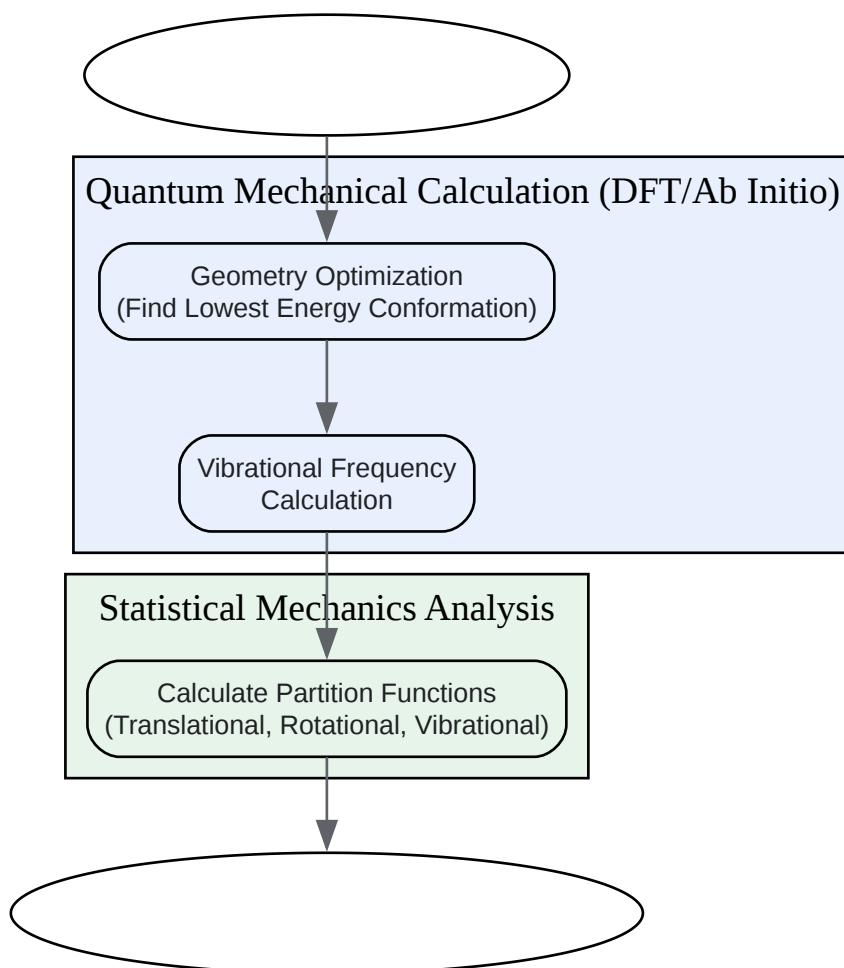
Computational Determination

In the absence of experimental data, computational chemistry provides robust methods for estimating thermodynamic properties from first principles.[\[16\]](#) These ab initio and Density Functional Theory (DFT) methods solve the electronic structure of a molecule to derive its energetic properties.[\[17\]](#)

Computational Workflow:

- Geometry Optimization: The 3D structure of **N,N-Diisopropylaniline** is optimized to find its lowest energy conformation.
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial as it provides the zero-point vibrational energy and the data needed to calculate vibrational contributions to entropy and heat capacity.[\[16\]](#)
- Thermochemical Analysis: Using statistical mechanics, the electronic energy and vibrational frequencies are used to compute the standard thermodynamic functions (H° , S° , G° , and C_p).[\[18\]](#) Modern computational packages can automate this process, providing a full thermochemical profile.[\[16\]](#)

The accuracy of these methods is highly dependent on the level of theory and basis set chosen. For flexible molecules like **N,N-Diisopropylaniline**, conformational searches may be necessary to ensure the global minimum energy structure is found, as different conformers contribute to the overall thermodynamic properties based on a Boltzmann distribution.[\[17\]](#)



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Caption: Computational workflow for thermodynamic property prediction.

Phase Transition Thermodynamics

Phase transitions are fundamental thermodynamic events where a substance changes from one state (solid, liquid, gas) to another. These transitions occur at specific temperatures and pressures where the Gibbs free energy of the two phases is equal.[19]

For **N,N-Diisopropylaniline**:

- Fusion (Melting): The transition from solid to liquid. The associated enthalpy change is the enthalpy of fusion (ΔH_{fus}). This can be directly measured using DSC.

- Vaporization (Boiling): The transition from liquid to gas. The associated enthalpy change is the enthalpy of vaporization (ΔH_{vap}). This can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[20]
- Sublimation: The direct transition from solid to gas. The enthalpy of sublimation (ΔH_{sub}) is related to the other phase transition enthalpies at the same temperature by the relationship: $\Delta H_{sub} = \Delta H_{fus} + \Delta H_{vap}$.

Understanding these transitions is critical for processes like distillation and vapor deposition. [15] The boiling point of 95-96 °C at a reduced pressure of 11 mmHg indicates that distillation under vacuum is the preferred method for purification to avoid decomposition at the higher atmospheric boiling point.

Relevance and Application in Drug Development and Research

While **N,N-Diisopropylaniline** is not a drug itself, the principles of its thermodynamic analysis are directly applicable to the work of drug development professionals.

- Lead Optimization: Thermodynamic profiling helps in selecting and refining lead compounds with optimal binding characteristics.[21][22] An interaction driven by a favorable enthalpy change (enthalpy-driven binding) is often associated with higher specificity and potency.[22]
- Understanding Binding Mechanisms: By dissecting the Gibbs free energy of binding into its enthalpic (ΔH) and entropic (ΔS) components, researchers can understand the forces driving a drug-target interaction.[6][21][22] For instance, a large negative ΔH may suggest strong hydrogen bonding, while a positive ΔS might indicate the release of ordered water molecules from the binding site.[21]
- Process Chemistry: In scaling up the synthesis of an active pharmaceutical ingredient (API), thermodynamic data is non-negotiable. Heat capacity and reaction enthalpies are essential for designing safe and efficient reactor systems, controlling exotherms, and optimizing energy usage.[23]

In essence, a thorough thermodynamic characterization, whether of a simple intermediate like **N,N-Diisopropylaniline** or a complex drug candidate, transforms chemical development from a trial-and-error process into a predictive, engineering discipline.

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